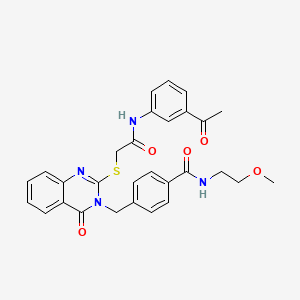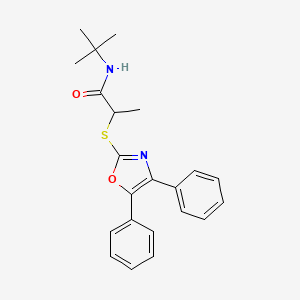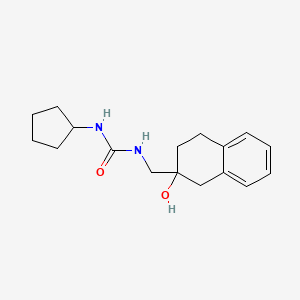
1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea” is a complex organic molecule. It contains a cyclopentyl group, which is a cyclic hydrocarbon with a five-membered ring . The molecule also contains a tetrahydronaphthalen-2-yl group, which is a polycyclic aromatic hydrocarbon with four hydrogen atoms added to the naphthalene structure . The molecule also contains a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure due to the presence of the cyclopentyl and tetrahydronaphthalen-2-yl groups . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the urea group might be expected to participate in reactions typical of carbonyl compounds, while the cyclopentyl and tetrahydronaphthalen-2-yl groups might undergo reactions typical of hydrocarbons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .Scientific Research Applications
Synthesis and Anticancer Activity
Research has shown the synthesis of ureas and sulfamides derived from 1-aminotetralins, including analogs similar to the compound , demonstrating variable degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines. These studies underline the potential of these compounds as anticancer agents, highlighting the relevance of their structural features in modulating biological activity (Özgeriş et al., 2017).
Molecular Sensing Applications
A novel fluorescent sensor structurally related to "1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea" was developed for the selective and sensitive detection of Al3+ ions in solution. This sensor demonstrates a high selectivity and a "turn-on" fluorescence response, making it a promising tool for biological and environmental monitoring of aluminum ions (Wang et al., 2017).
Receptor Ligand Studies
Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which shares structural similarities with the compound of interest, have been synthesized to reduce lipophilicity and increase polar functionality. These modifications aimed at improving the suitability of such compounds for therapeutic and diagnostic applications in oncology, particularly for use as positron emission tomography radiotracers (Abate et al., 2011).
Properties
IUPAC Name |
1-cyclopentyl-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(19-15-7-3-4-8-15)18-12-17(21)10-9-13-5-1-2-6-14(13)11-17/h1-2,5-6,15,21H,3-4,7-12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQKFQMSPBBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
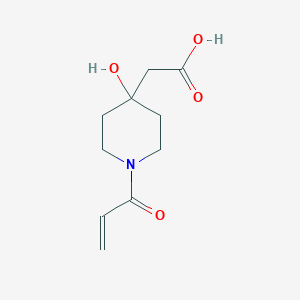
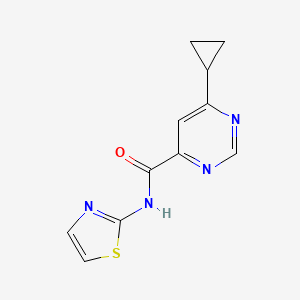

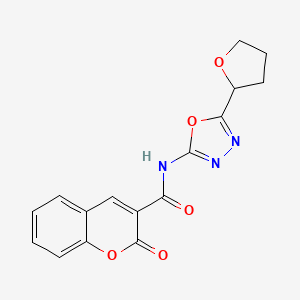
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide](/img/structure/B2915924.png)
![N-(cyanomethyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2915926.png)
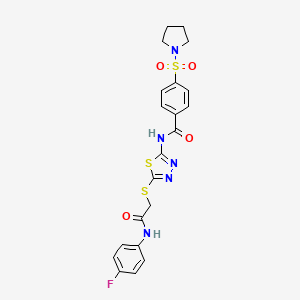
![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
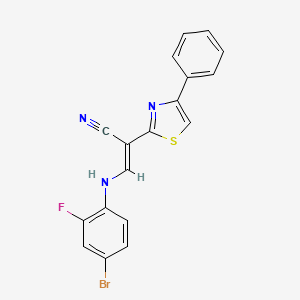
![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)
